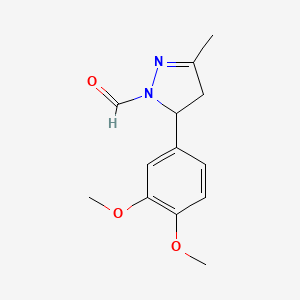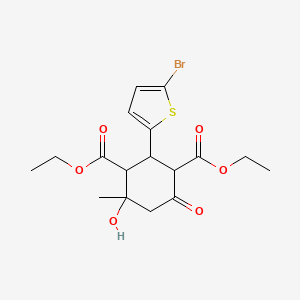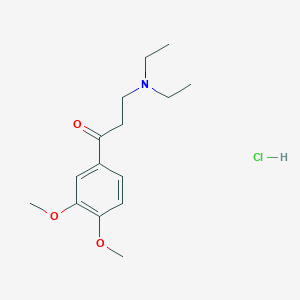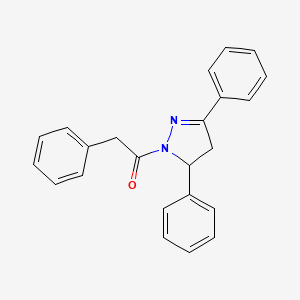
5-(3,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
Vue d'ensemble
Description
5-(3,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.11609238 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Photophysical Properties
Synthetic Approaches and Characterization : A range of studies focuses on the synthesis of novel pyrazole derivatives, exploring diverse synthetic routes and conditions. For instance, research has demonstrated the synthesis of novel pyrazolines and pyrazole chalcones, highlighting methodologies that optimize yields and reaction times. The structural characterization of these compounds typically involves spectroscopic methods, confirming their anticipated structures (Thakrar et al., 2012); (Prasath et al., 2015).
Photophysical Studies : Investigations into the photophysical properties of pyrazole derivatives, such as absorption, emission, and quantum yields, are prominent. These studies often examine the effects of different substituents and solvents on the photophysical behavior, providing insights into potential applications in optoelectronics and as fluorescent probes (Şenol et al., 2020).
Biological Applications
- Antimicrobial and Antioxidant Activities : Some pyrazole derivatives have been evaluated for their biological activities, including antimicrobial and antioxidant properties. For example, novel pyrazole chalcones showed promising antimicrobial activities against various bacterial and fungal strains, as well as moderate antioxidant activities, suggesting their potential as therapeutic agents (Bandgar et al., 2009).
Material Science and Chemosensors
- Chemosensors : The development of pyrazole-based chemosensors for metal ion detection is a growing area of interest. Studies have reported the synthesis of pyrazoline derivatives that act as fluorescent chemosensors, offering selective detection of metal ions such as Fe3+. This highlights the potential of pyrazole derivatives in environmental monitoring and analytical chemistry (Khan, 2020).
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-6-11(15(8-16)14-9)10-4-5-12(17-2)13(7-10)18-3/h4-5,7-8,11H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEJYBMFXRIYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)C2=CC(=C(C=C2)OC)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-methoxy-3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-1-(5-methyl-1-phenylpyrazol-4-yl)ethanamine](/img/structure/B4010453.png)
![N-(3-acetylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4010460.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4010477.png)



![6-methoxy-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B4010497.png)
![2-[[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B4010501.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B4010502.png)


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B4010531.png)
